Cas no 2228505-50-6 (tert-butyl N-2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenylcarbamate)

Tert-butyl N-2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenylcarbamate is a specialized carbamate derivative featuring a trifluoromethyl and chlorophenyl moiety. Its structural complexity, including the tert-butyl carbamate protecting group and the amino-trifluoropropane segment, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and chloro functional groups enhances its reactivity, enabling selective modifications for targeted applications. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity, which is beneficial in drug design. This compound is particularly useful in the development of bioactive molecules, offering versatility in synthetic pathways while maintaining high purity and stability under standard conditions.
tert-butyl N-2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenylcarbamate structure
2228505-50-6 structure
商品名:tert-butyl N-2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenylcarbamate
CAS番号:2228505-50-6
MF:C14H18ClF3N2O2
メガワット:338.753133296967
CID:6173917
PubChem ID:165621914

tert-butyl N-2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenylcarbamate
    • 2228505-50-6
    • tert-butyl N-[2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenyl]carbamate
    • EN300-1890267
    • インチ: 1S/C14H18ClF3N2O2/c1-13(2,3)22-12(21)20-11-6-8(15)4-5-9(11)10(7-19)14(16,17)18/h4-6,10H,7,19H2,1-3H3,(H,20,21)
    • InChIKey: AVYBQHFRFXAQRH-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)NC(=O)OC(C)(C)C)C(C(F)(F)F)CN

計算された属性

  • せいみつぶんしりょう: 338.1008900g/mol
  • どういたいしつりょう: 338.1008900g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 385
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

tert-butyl N-2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1890267-1.0g
tert-butyl N-[2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenyl]carbamate
2228505-50-6
1g
$1272.0 2023-06-03
Enamine
EN300-1890267-5.0g
tert-butyl N-[2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenyl]carbamate
2228505-50-6
5g
$3687.0 2023-06-03
Enamine
EN300-1890267-0.05g
tert-butyl N-[2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenyl]carbamate
2228505-50-6
0.05g
$1068.0 2023-09-18
Enamine
EN300-1890267-0.5g
tert-butyl N-[2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenyl]carbamate
2228505-50-6
0.5g
$1221.0 2023-09-18
Enamine
EN300-1890267-1g
tert-butyl N-[2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenyl]carbamate
2228505-50-6
1g
$1272.0 2023-09-18
Enamine
EN300-1890267-10g
tert-butyl N-[2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenyl]carbamate
2228505-50-6
10g
$5467.0 2023-09-18
Enamine
EN300-1890267-0.1g
tert-butyl N-[2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenyl]carbamate
2228505-50-6
0.1g
$1119.0 2023-09-18
Enamine
EN300-1890267-2.5g
tert-butyl N-[2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenyl]carbamate
2228505-50-6
2.5g
$2492.0 2023-09-18
Enamine
EN300-1890267-10.0g
tert-butyl N-[2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenyl]carbamate
2228505-50-6
10g
$5467.0 2023-06-03
Enamine
EN300-1890267-0.25g
tert-butyl N-[2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenyl]carbamate
2228505-50-6
0.25g
$1170.0 2023-09-18

tert-butyl N-2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenylcarbamate 関連文献

tert-butyl N-2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenylcarbamateに関する追加情報

tert-butyl N-2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenylcarbamate: A Comprehensive Overview

The compound tert-butyl N-2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenylcarbamate, identified by the CAS number NO2228505-50-6, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a carbamate moiety. The presence of the trifluoropropanamine group adds to its chemical diversity and functional versatility.

Recent studies have highlighted the importance of such compounds in drug discovery and development. The combination of fluorinated groups and aromatic rings in this molecule makes it an interesting candidate for exploring biological activities. For instance, the trifluoropropane moiety is known to enhance lipophilicity and stability, which are critical properties for drug candidates. Additionally, the chlorophenyl group contributes to potential interactions with biological targets, such as enzymes or receptors.

The synthesis of tert-butyl N-2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenylcarbamate involves a multi-step process that typically begins with the preparation of the trifluoropropanamine derivative. This is followed by coupling reactions to introduce the phenylcarbamate group. The use of advanced synthetic techniques, such as microwave-assisted synthesis or catalytic methods, has been reported to improve the efficiency and yield of these reactions.

In terms of applications, this compound has shown promise in several areas. For example, its ability to act as a precursor in peptide synthesis has been explored in recent research. The carbamate group can be readily converted into an amide or urea linkage under specific conditions, making it a valuable intermediate in organic synthesis. Furthermore, the presence of fluorinated groups may enhance its solubility and bioavailability when used in pharmaceutical formulations.

The biological activity of tert-butyl N-2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenylcarbamate has been studied in various contexts. In vitro assays have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. This suggests that it could be developed into a therapeutic agent for conditions related to enzyme dysregulation.

From an environmental perspective, understanding the fate and behavior of this compound is crucial for assessing its safety and sustainability. Research into its degradation pathways under different environmental conditions has shown that it undergoes hydrolysis under alkaline conditions but remains stable under neutral or acidic pH levels. This information is essential for evaluating its potential impact on ecosystems.

In conclusion, tert-butyl N-2-(3-amino-1,1,1-trifluoropropan-2-yl)-5-chlorophenylcarbamate represents a valuable addition to the arsenal of organic compounds used in modern chemistry and pharmacology. Its unique structure and functional groups make it a versatile building block for synthesizing more complex molecules with diverse applications. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in both academic and industrial settings.

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